(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound (4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a triazolo-pyrimidine core fused with a piperazine ring and substituted with a 4-chlorophenyl and p-tolyl (methylphenyl) group. The compound’s methanone moiety and piperazine linker enhance its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-2-8-18(9-3-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)16-4-6-17(23)7-5-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKQCKORMUJWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to have diverse biological activities. They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have shown to interact with their targets, leading to various biological activities. The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular or organism level.
Biochemical Analysis
Biochemical Properties
Based on the known properties of similar triazolopyrimidine derivatives, it can be hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules.
Biological Activity
The compound (4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that exhibits a range of biological activities. This article aims to synthesize current research findings regarding its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.
Structural Overview
The compound consists of several functional groups:
- 4-chlorophenyl : A chlorinated phenyl group that may enhance biological activity.
- Piperazine moiety : Known for its pharmacological properties.
- 1,2,3-triazole and pyrimidine rings : These heterocycles are often associated with various biological activities.
1. Antibacterial Activity
Research indicates that compounds containing the triazole moiety demonstrate significant antibacterial properties. For instance:
- A study found that derivatives of 1,2,3-triazoles exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria. The most potent compounds had minimum inhibitory concentration (MIC) values ranging from 4.0 to 5.1 µg/mL against Staphylococcus aureus .
- Another investigation highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, with specific derivatives showing promising results as acetylcholinesterase inhibitors .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 12e | 4.8 | Staphylococcus aureus |
| 12f | 5.1 | Staphylococcus aureus |
| 7l | Variable | Salmonella typhi |
| 7m | Variable | Bacillus subtilis |
2. Anticancer Activity
The anticancer properties of this compound have been explored through various studies:
- In vitro studies demonstrated that related piperazine derivatives inhibited the viability of MCF-7 breast cancer cells with IC50 values ranging from 5.9 to 23.83 µM .
- The presence of the p-tolyl group was noted to enhance the cytotoxic effects against cancer cell lines significantly.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4i | 7.68 | MCF-7 |
| 4b | 20.91 | MCF-7 |
| NPB | 6.53 | MCF-7 |
3. Enzyme Inhibition
The enzyme inhibition potential of the compound has also been documented:
- Compounds derived from similar structures showed strong inhibitory activity against urease and were effective in modulating enzyme activities related to cancer pathways .
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:
- Study on Triazole Derivatives : This study focused on a series of triazole derivatives demonstrating significant antimicrobial and anticancer activities. The findings suggested that modifications in the substituents could lead to enhanced biological effects .
- Piperazine-Based Compounds : Research on piperazine analogs indicated their effectiveness in targeting various cancer cell lines, emphasizing the importance of structural modifications for improved potency .
Chemical Reactions Analysis
Oxidation Reactions
The p-tolyl group attached to the triazolopyrimidine core undergoes oxidation under controlled conditions. Common reagents include:
- Potassium permanganate (KMnO₄) in acidic or neutral media .
- Chromium trioxide (CrO₃) in aqueous sulfuric acid.
Key Reaction:
| Reactant Position | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| p-Tolyl methyl group | KMnO₄, H₂O, 80°C | Carboxylic acid derivative | ~65% |
For example, oxidation converts the methyl group on the p-tolyl substituent into a carboxylic acid, enhancing water solubility and potential bioactivity .
Reduction Reactions
The triazolopyrimidine core is susceptible to reduction, particularly at its nitrogen-rich heterocycle.
- Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) partially saturates the triazole ring .
- Lithium aluminum hydride (LiAlH₄) selectively reduces the carbonyl group in the methanone moiety.
Key Reaction:
Nucleophilic Aromatic Substitution
The chlorine atom on the 4-chlorophenyl group is reactive toward nucleophiles:
| Reagent | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 100°C | 4-piperidinophenyl derivative |
| Sodium methoxide (NaOMe) | MeOH, reflux | 4-methoxyphenyl derivative |
Piperazine Ring Functionalization
The piperazine nitrogen can undergo alkylation or acylation:
| Reagent | Conditions | Product |
|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 60°C | N-alkylated piperazine |
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C | N-acetylpiperazine |
Electrophilic Aromatic Substitution
The p-tolyl and 4-chlorophenyl groups participate in electrophilic reactions:
| Reaction | Reagent/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to methyl group | Nitroaryl derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to chlorine | Sulfonic acid derivative |
Cross-Coupling Reactions
The triazolopyrimidine core supports palladium-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME | Biaryl derivatives |
| Heck reaction | Pd(OAc)₂, alkene, DMF | Alkenyl-substituted triazolopyrimidine |
Hydrolysis Reactions
The methanone carbonyl undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product |
|---|---|
| HCl (6M), reflux | Carboxylic acid |
| NaOH (2M), 70°C | Sodium carboxylate |
Key Research Findings
- Selectivity : The piperazine ring exhibits higher reactivity toward alkylation than the triazolopyrimidine core .
- Stability : The triazole ring remains intact under acidic hydrolysis but may decompose under prolonged basic conditions.
- Applications : Functionalized derivatives show enhanced binding affinity in kinase inhibition assays .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound belongs to a class of triazolo-pyrimidine derivatives with piperazine-linked methanone substituents. Key structural analogs and their differences are summarized below:
Table 1: Structural Comparison of Triazolo-Pyrimidine Derivatives
Key Observations:
Methoxy groups (e.g., in ) increase solubility but may reduce membrane permeability due to polar effects . Cyclohexyl substituents (as in ) introduce steric bulk, which could modulate selectivity for hydrophobic binding pockets .
Pharmacological and Chemical Property Comparisons
- Antimycobacterial Activity : Nitro-substituted analogs (e.g., nitrothiophen derivatives) show that electron-withdrawing groups (e.g., Cl in the target compound) enhance activity compared to electron-donating groups (e.g., OCH₃ in ) .
- Kinase Inhibition : Triazolo-pyrimidine derivatives with piperazine linkers often target ATP-binding sites in kinases. The target compound’s p-tolyl group may confer selectivity over analogs with bulkier substituents (e.g., cyclohexyl in ) .
Methodological Considerations for Similarity Analysis
Structural similarity assessments (e.g., Tanimoto coefficients or pharmacophore modeling) are critical for virtual screening. For example:
- The target compound and share a triazolo-pyrimidine core but differ in aryl substituents, leading to divergent biological profiles despite high structural similarity .
- Minor modifications, such as replacing 4-chlorophenyl with 4-methoxyphenyl (as in ), can significantly alter solubility and binding kinetics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of (4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?
- Methodological Answer : Utilize a multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with triazole derivatives under controlled heating (80–100°C) in anhydrous DMF. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products. Key steps include regioselective functionalization of the piperazine ring and optimization of triazole coupling using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Assign proton environments (e.g., piperazine NH, triazole protons) using ¹H/¹³C NMR with DEPT-135 to resolve overlapping signals .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions, as demonstrated for structurally similar triazolo-pyrimidine derivatives .
- HRMS : Validate molecular formula accuracy (e.g., m/z tolerance < 2 ppm) .
Q. What experimental designs are suitable for preliminary stability studies under laboratory conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 72 hours, monitoring decomposition via HPLC-UV (λ = 254 nm).
- Photostability : Expose to UV light (320–400 nm) for 48 hours, comparing pre/post-exposure chromatograms .
- pH stability : Incubate in buffers (pH 1–13) for 24 hours, analyzing hydrolytic degradation products .
Advanced Research Questions
Q. How can computational modeling guide the analysis of this compound’s interaction with biological targets (e.g., kinase enzymes)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., PDB ID: 3POZ). Prioritize residues forming hydrogen bonds with the triazole and chlorophenyl moieties.
- Molecular dynamics (MD) simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational flexibility .
- Free energy calculations : Apply MM-GBSA to quantify binding affinities and identify critical substituent contributions .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Dose-response validation : Replicate assays (n = 6) using orthogonal methods (e.g., fluorescence-based vs. luminescence readouts) to rule out interference.
- Cellular permeability assessment : Measure intracellular concentrations via LC-MS/MS to correlate efficacy with uptake .
- Off-target profiling : Screen against a panel of 50+ kinases to identify selectivity outliers .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer :
- Scaffold diversification : Synthesize analogs with modifications to the triazole core (e.g., methyl → trifluoromethyl), piperazine substituents (e.g., hydroxy → acetyl), and chlorophenyl replacements (e.g., fluoro, nitro) .
- Multivariate analysis : Apply QSAR models (e.g., PLS regression) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. What environmental fate studies are critical for assessing ecological risks during early-stage development?
- Methodological Answer :
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge.
- Partitioning studies : Determine log Kₒw (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
